4-Aminophenylpropanenitrile
Overview
Description
4-Aminophenylpropanenitrile is an organic compound characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a propanenitrile group (-CH2CH2CN)
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method involves the nucleophilic substitution reaction of halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves the dehydration of primary amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods:
- Industrially, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to a nitro group (-NO2) under strong oxidizing conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: 4-Nitrophenylpropanenitrile.
Reduction: 4-Aminophenylpropanamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-Aminophenylpropanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-aminophenylpropanenitrile largely depends on its functional groups:
Amino Group: The amino group can participate in hydrogen bonding and nucleophilic reactions, influencing the compound’s reactivity and interactions with biological targets.
Nitrile Group: The nitrile group can undergo hydrolysis to form carboxylic acids or reduction to form amines, which can further interact with various molecular targets and pathways.
Comparison with Similar Compounds
4-Aminophenylacetonitrile: Similar structure but with a shorter carbon chain.
4-Aminobenzonitrile: Lacks the propyl chain, making it less flexible in certain reactions.
4-Nitrophenylpropanenitrile: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness:
- The presence of both an amino group and a nitrile group in 4-aminophenylpropanenitrile provides a unique combination of reactivity, making it versatile for various synthetic and research applications.
Properties
IUPAC Name |
3-(4-aminophenyl)propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJNPBSWRQIBGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10139-91-0 | |
Record name | 3-(4-aminophenyl)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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